N-(2-phenylethyl)-1H-indazole-3-carboxamide is a synthetic compound that belongs to the indazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. This compound is of particular interest due to its potential biological activities and applications in medicinal chemistry. Indazoles have been explored for their therapeutic properties, including anti-cancer and anti-inflammatory effects.
The synthesis of N-(2-phenylethyl)-1H-indazole-3-carboxamide can be traced back to various methodologies documented in scientific literature. These include one-pot reactions and multi-component reactions that allow for efficient synthesis of indazole derivatives, which are crucial for exploring their pharmacological potential .
N-(2-phenylethyl)-1H-indazole-3-carboxamide can be classified as an indazole derivative with a carboxamide functional group. It falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structure. This classification is significant as it influences the compound's chemical reactivity and biological interactions.
The synthesis of N-(2-phenylethyl)-1H-indazole-3-carboxamide can be achieved through several methods, including:
The synthesis typically involves starting materials such as 1H-indazole-3-carboxylic acid and phenylpropiolaldehyde. The reaction conditions often include optimized solvents like 2,2,2-trifluoroethanol at room temperature or under microwave irradiation to promote efficient product formation.
N-(2-phenylethyl)-1H-indazole-3-carboxamide features a phenylethyl group attached to the nitrogen atom of the indazole ring, along with a carboxamide group at the 3-position of the indazole structure. The molecular formula is C_{13}H_{12}N_4O, and its structural representation includes:
The compound's molecular weight is approximately 232.26 g/mol, and it has specific stereochemical configurations that may influence its biological activity.
N-(2-phenylethyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
The reactivity of this compound is influenced by its electronic structure, particularly the electron-donating effects of the phenyl group and the electron-withdrawing nature of the carboxamide group.
The mechanism of action for N-(2-phenylethyl)-1H-indazole-3-carboxamide primarily involves its interaction with specific biological targets such as kinases. For instance, it has been identified as a potent inhibitor of p21-activated kinase 1 (PAK1), which plays a crucial role in cancer cell migration and invasion .
In vitro studies have demonstrated that this compound exhibits significant inhibition (IC50 = 9.8 nM) against PAK1, indicating its potential as an anti-cancer agent by disrupting pathways associated with tumor progression .
N-(2-phenylethyl)-1H-indazole-3-carboxamide is typically a solid at room temperature with moderate solubility in organic solvents like dimethyl sulfoxide and ethanol.
Key chemical properties include:
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy confirm the integrity and structure of synthesized compounds.
N-(2-phenylethyl)-1H-indazole-3-carboxamide has several applications in scientific research:
N-(2-phenylethyl)-1H-indazole-3-carboxamide represents a structural evolution within synthetic cannabinoid receptor agonists (SCRAs), emerging as clandestine laboratories modified earlier scaffolds to circumvent legal restrictions. Its core indazole-3-carboxamide architecture diverged from the first-generation SCRAs (e.g., JWH-018’s naphthoylindole framework) identified in European seizures during 2008–2009 [5] [7]. The strategic incorporation of a phenylethylamide moiety aligned with a broader shift toward carboxamide-based designs observed post-2011, exemplified by compounds like AKB48 (N-(adamantan-1-yl)-1-pentyl-1H-indazole-3-carboxamide) [1] [5]. This transition exploited published pharmaceutical patents describing indazole carboxamides as cannabinoid receptor ligands with high binding affinity [5]. Crucially, the absence of traditional alkyl chain substitutions (e.g., pentyl or fluoropentyl groups) in N-(2-phenylethyl)-1H-indazole-3-carboxamide distinguished it from regulated analogues, highlighting its design intent as a legal alternative [7].
Table 1: Structural Lineage of Key SCRAs Featuring Indazole Carboxamide Cores
Compound Common Name | Core Structure | N-Substituent | Legislative Status (Representative Region) |
---|---|---|---|
AKB48 (APINACA) | 1H-Indazole-3-carboxamide | Adamantyl | Controlled (EU, USA) |
AB-FUBINACA | 1H-Indazole-3-carboxamide | (1-(4-Fluorobenzyl)indazole-3-yl) | Controlled (EU, USA) |
N-(2-phenylethyl)-1H-indazole-3-carboxamide | 1H-Indazole-3-carboxamide | 2-Phenylethyl | Typically Unregulated (as of mid-2020s) |
MDMB-CHMICA | 1H-Indole-3-carboxamide | Cyclohexylmethyl | Controlled (EU) |
The molecule’s emergence coincided with intensified global monitoring of SCRAs. By 2019, over 160 distinct SCRAs had been reported in Europe alone, with indazole/indole carboxamides dominating newer analogues [5] [7]. Web crawler studies identified N-(2-phenylethyl)-1H-indazole-3-carboxamide among 863 SCRAs not listed in major databases (UNODC/EMCDDA), underscoring its status as an emerging, poorly characterized "designer" cannabinoid [7].
N-(2-phenylethyl)-1H-indazole-3-carboxamide interacts primarily with the canonical cannabinoid receptors, cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), which are G-protein coupled receptors governing neuromodulation and immune function [6] [8]. While direct binding data specific to this compound remains scarce in public literature, its structural kinship to high-affinity SCRAs permits mechanistic inferences:
Table 2: Comparative Pharmacological Properties of Selected SCRAs and Δ9-THC
Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) | CB1 Efficacy | Primary Metabolic Pathways |
---|---|---|---|---|
Δ9-Tetrahydrocannabinol (Δ9-THC) | ~10–40 | ~20–300 | Partial Agonist | CYP2C9/3A4 hydroxylation, glucuronidation |
JWH-018 | 0.5–9.0 | 1.5–3.0 | Full Agonist | N-pentyl hydroxylation, indole oxidation |
AB-FUBINACA | 0.2–0.9 | 0.5–1.1 | Full Agonist | Ester hydrolysis, fluorobenzyl hydroxylation |
N-(2-phenylethyl)-1H-indazole-3-carboxamide (Predicted) | <10 (Estimated) | Variable (Estimated) | Full/Partial Agonist (Inferred) | Phenylethyl hydroxylation, glucuronidation |
N-(2-phenylethyl)-1H-indazole-3-carboxamide epitomizes three critical trends in the novel psychoactive substances (NPS) market: diversification, evasion, and online proliferation.
Table 3: NPS Market Dynamics Illustrated by N-(2-phenylethyl)-1H-indazole-3-carboxamide
NPS Challenge | Manifestation with N-(2-phenylethyl)-1H-indazole-3-carboxamide | Consequence |
---|---|---|
Rapid Structural Mutation | Phenylethylamide substitution diverging from regulated alkyl/fluorinated alkyl/ adamantyl indazole carboxamides. | Delays regulatory scheduling; requires constant method updates in labs. |
Analytical Detection Lag | Lack of reference standards; novel metabolic pathways; poor cross-reactivity with existing immunoassays. | Undetected in clinical/forensic settings; underestimation of prevalence. |
Online Sourcing & Promotion | Promotion on psychonaut forums; availability via e-commerce under ambiguous names (e.g., "research chemicals"). | Rapid global dissemination despite unknown toxicity profile. |
This compound underscores the persistent challenge of "unknown unknowns" in the NPS landscape—molecules with documented online presence but minimal scientific characterization, posing significant risks to public health and forensic response systems [3] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3